Imiglucerase is classified as an enzyme replacement therapy and is derived from genetically modified Chinese hamster ovary cells. It is marketed under the brand name Cerezyme and is administered via intravenous infusion. As a therapeutic agent, it falls under the category of biologics, specifically designed to replace deficient or absent enzymes in patients with specific genetic disorders.
The synthesis of imiglucerase involves several key steps:
The purification process typically requires careful control of pH, temperature, and ionic strength to maintain protein stability and activity. Analytical techniques such as size-exclusion chromatography and mass spectrometry are employed to assess the purity and molecular weight of the final product.
Imiglucerase has a complex three-dimensional structure typical of glycoproteins. It consists of a polypeptide backbone with several post-translational modifications, including glycosylation, which are critical for its stability and function.
The molecular weight of imiglucerase is approximately 63 kDa, and it contains several disulfide bonds that contribute to its structural integrity. The enzyme's active site facilitates the hydrolysis of glucocerebroside into glucose and ceramide .
Imiglucerase catalyzes the following reaction:
This reaction occurs within lysosomes, where glucocerebroside accumulates due to enzyme deficiency in patients with Gaucher disease.
The enzymatic activity of imiglucerase can be affected by factors such as pH and temperature, which are optimized during its formulation for therapeutic use. In vitro studies demonstrate that imiglucerase effectively reduces substrate levels in cellular models mimicking Gaucher disease .
Imiglucerase works by providing a functional version of the glucocerebrosidase enzyme, thereby facilitating the breakdown of accumulated glucocerebroside in lysosomes. This alleviates symptoms associated with Gaucher disease by reducing substrate accumulation in macrophages and other affected tissues.
Clinical studies have shown significant reductions in biomarkers such as glucosylceramide levels following treatment with imiglucerase, correlating with improvements in clinical symptoms like splenomegaly and bone pain .
Imiglucerase is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4